molecular formula C23H19F3N6O2S2 B2500819 3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391917-14-9

3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2500819
CAS No.: 391917-14-9
M. Wt: 532.56
InChI Key: VBRDXXITBBQINS-UHFFFAOYSA-N
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Description

3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H19F3N6O2S2 and its molecular weight is 532.56. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Compounds containing thiazol, triazol, and benzamide moieties are of significant interest in heterocyclic chemistry and drug discovery due to their diverse biological activities. Such compounds have been explored for their anticancer properties, as demonstrated by Ravinaik et al. (2021), where a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This highlights the potential of similar compounds for therapeutic applications.

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of thiazol-2-yl benzamide have been investigated for their gelation properties. Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, revealing the importance of methyl functionality and S⋯O interactions in gelation behavior. This research indicates the applicability of such compounds in creating novel materials with specific physical properties (Yadav & Ballabh, 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their role in corrosion inhibition, protecting metals from corrosive environments. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness in inhibiting steel corrosion in acidic solutions. Such studies underscore the potential of related compounds in industrial applications, particularly in prolonging the lifespan of metal structures and components (Hu et al., 2016).

Properties

IUPAC Name

3-methyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N6O2S2/c1-14-4-2-5-15(10-14)20(34)28-12-18-30-31-22(36-13-19(33)29-21-27-8-9-35-21)32(18)17-7-3-6-16(11-17)23(24,25)26/h2-11H,12-13H2,1H3,(H,28,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRDXXITBBQINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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